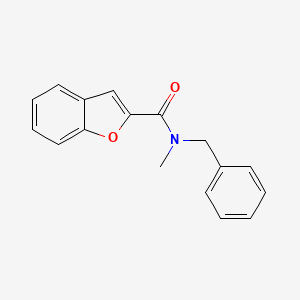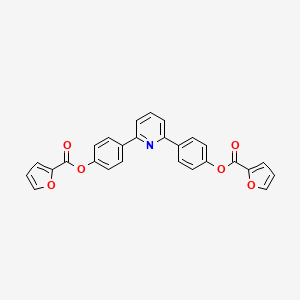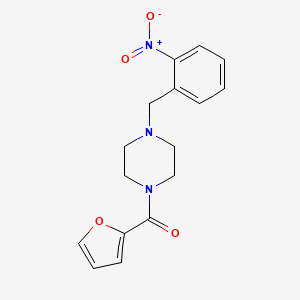![molecular formula C10H11IN4O B5611214 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-iodo-1-methyl-1H-pyrazole](/img/structure/B5611214.png)
3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-iodo-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazole derivatives are a class of organic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The specific compound of interest, "3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-iodo-1-methyl-1H-pyrazole," falls into this category with potential interest due to its unique functional groups and structural features.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves [3 + 2] cycloaddition reactions, as demonstrated in the efficient synthesis of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from 1-aryl-1H-pyrazole-4-carbonitriles, using dimethylformamide (DMF) as solvent with good yields (64–85%) (Santos et al., 2012). Similar strategies may be applicable for synthesizing the compound of interest, emphasizing the importance of selecting appropriate precursors and conditions to introduce the carbonyl and iodo functional groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using spectroscopic methods, including IR, NMR, and X-ray diffraction. For example, the structural characterization of isostructural pyrazole derivatives through crystallization and single crystal diffraction has provided insights into their planar nature and molecular conformations (Kariuki et al., 2021). These techniques are crucial for confirming the structure of the synthesized compound and understanding its stereochemistry.
Chemical Reactions and Properties
Pyrazole derivatives are known for their reactivity towards various chemical transformations, including nucleophilic substitution reactions, which allow for further functionalization. The synthesis of pyrazoles with different functionalized substituents highlights the versatility of these compounds in undergoing various chemical reactions to introduce new functional groups (Grotjahn et al., 2002).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their applications. Structural analysis through X-ray diffraction and other spectroscopic methods provides valuable information on the crystal packing, hydrogen bonding, and overall stability of these compounds (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by their molecular structure. Studies on similar compounds have shed light on their electro-optical, charge transport, and nonlinear optical properties, which are of interest for materials science applications (Irfan et al., 2016).
Future Directions
properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-iodo-1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN4O/c1-6-4-7(2)15(12-6)10(16)9-8(11)5-14(3)13-9/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNLZOWWPDXWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=NN(C=C2I)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-ethyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5611131.png)
![3-phenylacrylaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5611134.png)
![N-mesityl-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5611139.png)


![5-(2-bromophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5611166.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5611174.png)
![2-(3-fluorophenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]azepane](/img/structure/B5611175.png)

![4-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethyl)morpholine dihydrochloride](/img/structure/B5611202.png)
![3-{2-[2-(3-fluorophenyl)-1-azepanyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5611221.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5611231.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5611242.png)